N-methoxy-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide
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Overview
Description
N-methoxy-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide is a chemical compound belonging to the class of thienopyrimidines. Thienopyrimidines are heterocyclic compounds that contain a sulfur atom within a fused pyrimidine ring structure
Preparation Methods
The synthesis of N-methoxy-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:
Formation of the thienopyrimidine core: : This can be achieved through a cyclization reaction involving a suitable thieno[2,3-d]pyrimidin-4-yl precursor.
Introduction of the methoxy group: : The methoxy group is introduced through a nucleophilic substitution reaction.
Formation of the methanimidamide group: : This step involves the reaction of the intermediate with a suitable reagent to introduce the methanimidamide functionality.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
N-methoxy-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce different substituents at various positions on the thienopyrimidine ring.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The major products formed from these reactions can vary depending on the specific conditions and reagents used.
Scientific Research Applications
N-methoxy-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide has several scientific research applications, including:
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules.
Biology: : It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: : The compound is investigated for its therapeutic potential in treating various diseases.
Industry: : It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-methoxy-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
N-methoxy-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide is compared with other similar compounds, such as thienopyrimidines and related derivatives These compounds share structural similarities but may differ in their functional groups and biological activities
Properties
IUPAC Name |
N-methoxy-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS/c1-13-12-5-10-7-6-2-3-14-8(6)11-4-9-7/h2-5H,1H3,(H,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEAYIZVDDMFIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC=NC1=C2C=CSC2=NC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON/C=N\C1=C2C=CSC2=NC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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